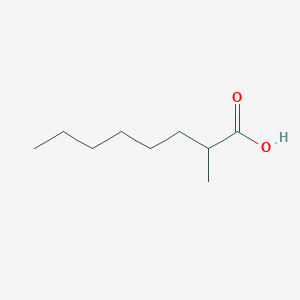












|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH2:3][OH:4].S(=O)(=O)(O)[OH:12].[K].S(=O)(O)[O-].[Na+]>CCOCC.O>[CH3:1][CH:2]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[C:3]([OH:12])=[O:4] |f:3.4,^1:15|
|


|
Name
|
|
|
Quantity
|
21.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)CCCCCC
|
|
Name
|
|
|
Quantity
|
46.4 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
330 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
63.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[K]
|
|
Name
|
|
|
Quantity
|
51.5 g
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
|
Name
|
ice water
|
|
Quantity
|
270 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
ice water
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to form an emulsion
|
|
Type
|
CUSTOM
|
|
Details
|
After the separation into two layers
|
|
Type
|
EXTRACTION
|
|
Details
|
the reaction product was extracted from the aqueous layer with ether, which
|
|
Type
|
EXTRACTION
|
|
Details
|
was further extracted with a 10% aqueous solution of sodium hydroxide
|
|
Type
|
ADDITION
|
|
Details
|
added with ice and further with a concentrated hydrochloric acid
|
|
Type
|
EXTRACTION
|
|
Details
|
Thereafter, the extraction with chloroform on the aqueous layer
|
|
Type
|
WASH
|
|
Details
|
which was washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried on magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled under a reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)O)CCCCCC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 71% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |